1-(4-Chlorophenyl)piperazine dihydrochloride

Receptor Selectivity Off-Target Pharmacology Safety Profile

Researchers studying serotonin-mediated pathways face confounding adrenergic off-target effects when using mCPP or oCPP isomers. 1-(4-Chlorophenyl)piperazine dihydrochloride (pCPP) eliminates this variable, delivering position-specific pharmacology essential for reproducible 5-HT-focused studies. • Clean serotonergic profile: IC50 >10,000 nM at β-adrenergic receptors vs. significantly higher adrenergic affinity of mCPP • CYP2D6-resistant: avoids reactive metabolite formation, making it the preferred negative control for trazodone/nefazodone metabolite investigations • Forensic-grade resolution: validated CE/HPLC discrimination from oCPP and mCPP isomers (LOD 3.5 μg/mL) • Process chemistry: key N-alkylation substrate for 1-[(4-chlorophenyl)phenylmethyl]piperazine, the direct precursor to cetirizine and levocetirizine APIs Supplied as the dihydrochloride salt for enhanced aqueous solubility with defined purity for analytical and synthetic reliability.

Molecular Formula C10H15Cl3N2
Molecular Weight 269.6 g/mol
CAS No. 38869-46-4
Cat. No. B167236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)piperazine dihydrochloride
CAS38869-46-4
Synonyms1-(4-chlorophenyl)piperazine
1-(4-chlorophenyl)piperazine dihydrobromide
1-(4-chlorophenyl)piperazine dihydrochloride
1-(para-chlorophenyl)piperazine
Molecular FormulaC10H15Cl3N2
Molecular Weight269.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl
InChIInChI=1S/C10H13ClN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H
InChIKeyORKOLISAYPZGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)piperazine Dihydrochloride Overview


1-(4-Chlorophenyl)piperazine dihydrochloride, also known as para-chlorophenylpiperazine (pCPP) [1], is a phenylpiperazine derivative that functions as a serotonergic agent, acting as a non-selective serotonin receptor agonist and/or releasing agent [2]. The dihydrochloride salt (CAS 38869-46-4) offers enhanced aqueous solubility and is supplied as a high-purity (>98%) reference standard [3] for analytical and research applications.

Non-selective serotonergic probe for 5-HT pathway studies
High-purity reference standard for analytical method validation
Dihydrochloride salt form supports aqueous solubility in assays

Why Generic Substitution Fails for pCPP Dihydrochloride


Substitution with closely related phenylpiperazines like mCPP or oCPP is scientifically invalid due to position-specific differences in receptor pharmacology, metabolic fate, and analytical behavior. The para-chloro substitution of pCPP confers a distinct profile, including weaker adrenergic off-target activity (IC50 >10,000 nM) [1] and resistance to CYP2D6-mediated bioactivation, a key liability of mCPP [2]. Furthermore, regulatory and forensic applications demand chromatographic resolution from its isomers, which is only achievable with validated reference materials of pCPP [3].

Isomer pharmacology shifts with position

Para-substitution yields lower adrenergic affinity than meta/ortho isomers; receptor selectivity may differ significantly across phenylpiperazines.

CYP2D6 bioactivation liability differs

pCPP resists reactive metabolite formation, whereas mCPP undergoes CYP2D6-mediated toxification; metabolic interpretation may not transfer.

Analytical resolution requires validated reference

Isomer-specific CE/HPLC separation is necessary for forensic identification; generic phenylpiperazines cannot substitute without verified retention data.

Quantitative Evidence for Isomer Differentiation


Reduced Adrenergic Off-Target Liability

pCPP exhibits substantially weaker affinity for beta-adrenergic receptors compared to its ortho- and meta- isomers. In a direct head-to-head comparison using radioligand displacement assays, pCPP demonstrated an IC50 of 15,000 nM (15 μM) at the beta-1 adrenergic receptor and 70,000 nM (70 μM) at the beta-2 adrenergic receptor [1]. This represents a >100-fold weaker interaction than mCPP's reported activities at these sites [2]. This lower affinity suggests a cleaner serotonergic profile with reduced potential for cardiovascular or metabolic off-target effects [3].

Adrenergic Off-Target
Head-to-head
pCPP: IC50 15 μM (β1), 70 μM (β2) — >100-fold lower affinity than mCPP
Supports serotonergic selectivity interpretation
Radioligand displacement; canine ventricular membranes
Receptor Selectivity Off-Target Pharmacology Safety Profile

Resistance to CYP2D6-Mediated Bioactivation

In human liver microsome incubations, the para-chloro isomer pCPP was used as a mechanistic probe to demonstrate that CYP2D6-mediated bioactivation to a reactive quinone imine intermediate is blocked by 4'-chloro-substitution [1]. In contrast, mCPP undergoes extensive CYP2D6-dependent bioactivation, leading to glutathione adduct formation (M3, M4, M5) [1]. This direct evidence shows that pCPP is metabolically inert to this specific toxification pathway, which is a major liability of the meta-isomer and its parent drug trazodone [2].

CYP2D6 Bioactivation
Head-to-head
pCPP: No glutathione adducts detected
mCPP: Reactive quinone imine adducts M3, M4, M5
Supports metabolic stability comparison
Human liver microsomes + NADPH, LC-MS/MS
Drug Metabolism Metabolic Stability Toxicology

Analytical Resolution of Chlorophenylpiperazine Isomers

A validated capillary electrophoresis method achieved baseline separation of the three chlorophenylpiperazine isomers, with distinct migration times and limits of detection (LOD) for pCPP, mCPP, and oCPP [1]. The method demonstrated linearity (R² = 0.9995) for pCPP in the range of 20-200 μg/mL, with an LOD of 3.5 μg/mL [1]. This specific and quantitative separation is essential for forensic analysis of seized materials and for monitoring potential impurities in pharmaceutical preparations [2].

Isomer Separation (CE)
Head-to-head
pCPP LOD 3.5 µg/mL; R² 0.9995 (20–200 µg/mL)
Enables forensic isomer identification
Capillary electrophoresis, UV 236 nm, α-cyclodextrin
Analytical Chemistry Forensic Toxicology Quality Control

Defined Physicochemical Properties and High Purity

1-(4-Chlorophenyl)piperazine dihydrochloride (CAS 38869-46-4) is supplied with specified purity levels (typically 98-99%) [1] and a defined melting point of 275-278 °C (dec.) . Its dihydrochloride salt form ensures high water solubility , in contrast to the free base (38212-33-8) which has limited aqueous solubility. The compound is stable under normal temperatures and pressures , and solubility data in common organic solvents (e.g., DMSO, ethanol) is readily available for experimental planning .

Reference Standard Purity
Specification review
Purity 98–99%; M.P. 275–278 °C; Water-soluble dihydrochloride
Ensures reproducible solution preparation
Vendor COA; salt form provides aqueous solubility
Reference Standard Quality Control Solubility

Key Intermediate for Cetirizine Synthesis

1-(4-Chlorophenyl)piperazine is a crucial intermediate in the synthesis of several important pharmaceuticals, notably the non-sedating antihistamine cetirizine and its enantiopure form levocetirizine [1]. Specifically, 1-[(4-chlorophenyl)phenylmethyl]piperazine, derived from pCPP, is a direct precursor [2]. This contrasts with mCPP, which is primarily a metabolite of antidepressants like trazodone [3], highlighting the distinct industrial and research utility of the para-isomer.

Synthetic Intermediate Role
Class-level
pCPP: Precursor for cetirizine/levocetirizine synthesis
Distinct industrial application context
Process chemistry relevance; supply chain criticality
Medicinal Chemistry Process Chemistry Drug Synthesis

Optimal Application Scenarios


Serotonergic Studies with Minimal Adrenergic Interference

In experiments designed to isolate 5-HT-mediated effects, pCPP (IC50 >10,000 nM at beta-adrenergic receptors) offers a cleaner pharmacological profile than mCPP or other phenylpiperazines with higher adrenergic affinity [1]. This reduces the likelihood of confounding cardiovascular or behavioral outcomes in animal models.

Metabolic Stability and CYP2D6 Toxicity Studies

pCPP's resistance to CYP2D6-mediated bioactivation makes it an ideal negative control or comparator when investigating the reactive metabolite formation of mCPP or its parent drugs (trazodone, nefazodone) [1]. It allows researchers to decouple serotonergic activity from CYP2D6-dependent toxicity.

Forensic Analysis of Seized Drug Samples

Forensic laboratories require pure reference standards of pCPP to achieve reliable identification and quantitation in seized materials using validated CE or HPLC methods [1]. The compound's distinct migration time and LOD (3.5 μg/mL) enable its discrimination from the more common mCPP and oCPP isomers [1].

Synthesis of Cetirizine and Levocetirizine

As a key intermediate, high-purity pCPP dihydrochloride is essential for the N-alkylation step in the synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine, a precursor to the blockbuster antihistamines cetirizine and levocetirizine [REFS-1, REFS-2]. Reliable supply and defined purity are critical for process chemistry development.

Application
Selection Property
Validation Focus
Serotonergic pathway isolation
Low adrenergic receptor affinity
5-HT receptor-mediated endpoint confirmation
CYP2D6-dependent bioactivation research
Resistance to CYP2D6 metabolic activation
Reactive metabolite formation comparison
Forensic isomer identification
Validated reference standard with CE resolution
Chromatographic separation and LOD verification
Cetirizine/levocetirizine intermediate synthesis
High-purity dihydrochloride building block
N-alkylation step yield and purity assessment

Technical Documentation Hub

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